molecular formula C13H16BrNO3S2 B3002625 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1448130-80-0

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B3002625
CAS No.: 1448130-80-0
M. Wt: 378.3
InChI Key: XXGBLKHGAVSSGC-UHFFFAOYSA-N
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Description

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2-bromophenylsulfonyl group. Key reagents and conditions include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a tetrahydropyran derivative.

    Introduction of the 2-Bromophenylsulfonyl Group: This step often involves a sulfonylation reaction using 2-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-aza ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the de-brominated spirocyclic compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: The compound’s spirocyclic structure can be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes, given its potential interactions with various biomolecules.

Mechanism of Action

The mechanism by which 8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the bromine atom and the presence of an additional oxygen atom in the ring.

    8-((Cyclohexylamino)carbonyl)amino)sulfonyl)-1-oxa-8-azaspiro[4.5]decane: This compound features a cyclohexylamino group instead of the bromophenyl group.

Uniqueness

8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to the presence of both a bromophenylsulfonyl group and a spirocyclic core containing oxygen and sulfur atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S2/c14-11-3-1-2-4-12(11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGBLKHGAVSSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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